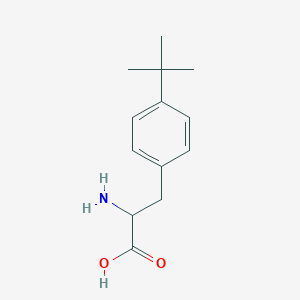

2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-(4-tert-butylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJZKSXYLTYFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402736 | |

| Record name | 2-amino-3-(4-tert-butylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98708-80-6 | |

| Record name | p-tert-Butylphenylalanine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098708806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-amino-3-(4-tert-butylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-TERT-BUTYLPHENYLALANINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7SND02UUK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid

This guide provides a comprehensive framework for the structural elucidation of this compound, a non-proteinogenic α-amino acid. As a para-substituted derivative of phenylalanine, this compound serves as a valuable building block in peptide synthesis and drug discovery, where the bulky tert-butyl group can introduce unique steric and lipophilic properties.[1][2][3] The definitive confirmation of its molecular structure is paramount for ensuring its purity, predicting its chemical behavior, and guaranteeing its suitability for downstream applications.

This document moves beyond a simple recitation of analytical techniques. It is designed to reflect the logical workflow and decision-making process of a research scientist, emphasizing the causality behind experimental choices and the synergistic nature of different analytical methods in building a self-validating structural hypothesis.

The Hypothesized Structure: An Overview

Before initiating any analysis, we begin with the proposed molecular structure. This allows us to predict the spectral data we expect to observe, forming a basis for comparison with experimental results.

-

Molecular Formula: C₁₃H₁₉NO₂[4]

-

Molecular Weight: 237.30 g/mol

-

Core Components:

-

An α-amino acid backbone, featuring a chiral center at the α-carbon, a primary amine (-NH₂), and a carboxylic acid (-COOH).

-

A para-substituted benzene ring .

-

A tert-butyl group (-C(CH₃)₃), which acts as a distinct spectroscopic marker.

-

Caption: Hypothesized structure of this compound.

The Analytical Workflow: A Multi-Pillar Approach

The structural confirmation rests on three complementary analytical pillars: Nuclear Magnetic Resonance (NMR) for the molecular framework, Mass Spectrometry (MS) for molecular weight and fragmentation, and Infrared (IR) Spectroscopy for functional group identification.

Sources

- 1. Buy (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid | 250611-12-2 [smolecule.com]

- 2. Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs [pubmed.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

A Technical Guide to (S)-2-Amino-3-(4-tert-butyl-phenyl)propionic Acid: A Cornerstone for Advanced Peptide Therapeutics

Abstract

(S)-2-Amino-3-(4-tert-butyl-phenyl)propionic acid, commonly known in the field as 4-tert-Butyl-L-phenylalanine (L-Phe(4-tBu)-OH), is a non-proteinogenic amino acid that has become an invaluable tool for researchers, medicinal chemists, and drug development professionals. Its unique molecular architecture, distinguished by a sterically demanding tert-butyl group on the phenyl ring, imparts significant and desirable modifications to peptide structures. This guide provides an in-depth examination of its core properties, synthesis, and characterization. It further details its strategic application in solid-phase peptide synthesis (SPPS) and offers field-proven protocols for its incorporation and analysis, establishing a comprehensive resource for its effective utilization in the development of next-generation peptide-based therapeutics.

Core Physicochemical and Structural Properties

4-tert-Butyl-L-phenylalanine is structurally analogous to the natural amino acid L-phenylalanine, with the key distinction of a tert-butyl substituent at the para-position of the benzene ring. This addition is not trivial; it fundamentally alters the molecule's steric and electronic profile, which is the primary driver for its utility. The bulky, lipophilic tert-butyl group enhances the hydrophobic character of the side chain, influencing peptide folding, stability, and receptor interactions.[1]

The properties of the base amino acid and its widely used Fmoc-protected derivative for peptide synthesis are summarized below.

| Property | (S)-2-Amino-3-(4-tert-butyl-phenyl)propionic acid | Fmoc-(S)-2-Amino-3-(4-tert-butyl-phenyl)propionic acid |

| Synonyms | 4-tert-Butyl-L-phenylalanine, L-Phe(4-tBu)-OH | Fmoc-4-tert-butyl-L-phenylalanine, Fmoc-L-Phe(4-tBu)-OH |

| CAS Number | 82372-74-5[2][] | 213383-02-9[4] |

| IUPAC Name | (2S)-2-amino-3-(4-tert-butylphenyl)propanoic acid[5] | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-tert-butylphenyl)propanoic acid[4] |

| Molecular Formula | C₁₃H₁₉NO₂[1][2] | C₂₈H₂₉NO₄[4] |

| Molecular Weight | 221.30 g/mol [] | 443.56 g/mol [4] |

| Appearance | White to off-white powder[1][] | Off-white solid[4] |

| Purity (Typical) | ≥ 98% (HPLC)[1][] | ≥ 98% (HPLC)[4] |

| Storage Conditions | Store at 2-8 °C, keep container well closed[2][] | Store at 0-8 °C[4] |

Synthesis and Spectroscopic Characterization

Plausible Synthetic Pathway

While various methods exist for the asymmetric synthesis of non-natural amino acids, a common and industrially scalable approach involves the condensation of a substituted benzaldehyde with a malonic acid derivative, followed by enzymatic resolution or asymmetric transformation. For 4-tert-Butyl-L-phenylalanine, a plausible route begins with 4-tert-butylbenzaldehyde and malonic acid.[6]

The causality behind this pathway is rooted in established C-C bond-forming reactions. The initial Knoevenagel condensation creates the carbon skeleton, which is subsequently elaborated to introduce the chiral amine center, a critical step for ensuring biological relevance.

Caption: Plausible synthetic workflow for 4-tert-Butyl-L-phenylalanine.

Spectroscopic Characterization (Theoretical)

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be highly informative.

-

A sharp, prominent singlet integrating to 9 protons (s, 9H) around δ 1.3 ppm, characteristic of the magnetically equivalent methyl protons of the tert-butyl group.

-

Aromatic protons appearing as an AA'BB' system, likely two doublets around δ 7.1-7.4 ppm, each integrating to 2 protons (d, 2H). The para-substitution pattern creates this distinct splitting.

-

The alpha-proton (α-H) adjacent to the amine and carboxyl groups would appear as a multiplet (dd or t) around δ 3.7-4.2 ppm.

-

The two beta-protons (β-H₂), being diastereotopic, would present as two distinct multiplets (dd) around δ 2.8-3.2 ppm.

-

Signals for the amine (NH₂) and carboxylic acid (COOH) protons would be broad and their chemical shifts highly dependent on the solvent and concentration.

-

-

¹³C NMR (Carbon NMR):

-

The tert-butyl quaternary carbon would appear around δ 34-35 ppm, with the methyl carbons appearing as a single strong signal around δ 31-32 ppm.

-

Multiple signals in the aromatic region (δ 125-150 ppm).

-

A signal for the alpha-carbon (Cα) around δ 55-60 ppm.

-

A signal for the beta-carbon (Cβ) around δ 35-40 ppm.

-

The carbonyl carbon (C=O) signal would be downfield, typically > δ 175 ppm.

-

-

Mass Spectrometry (MS):

-

In electrospray ionization (ESI) positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z value corresponding to its molecular weight plus a proton (approx. 222.15).

-

Applications in Peptide Science and Drug Discovery

The incorporation of 4-tert-Butyl-L-phenylalanine into a peptide sequence is a strategic choice made to deliberately alter its properties.

-

Enhanced Proteolytic Stability: The steric bulk of the tert-butyl group can act as a "shield," hindering the approach of proteases to the adjacent peptide bonds. This increases the in-vivo half-life of the peptide, a critical parameter for therapeutic efficacy.

-

Modulation of Receptor Affinity and Selectivity: The hydrophobic side chain can enhance binding to hydrophobic pockets within a target receptor. Its rigid and bulky nature can also enforce a specific peptide conformation (e.g., a β-turn), which may be optimal for high-affinity binding and can improve selectivity for a particular receptor subtype.[1]

-

Improved Solubility: While seemingly counterintuitive for a hydrophobic group, the Fmoc-protected version of this amino acid often demonstrates enhanced solubility in the organic solvents used during SPPS, which can facilitate the synthesis of complex or aggregation-prone peptide sequences.[4]

-

Probing Molecular Interactions: It serves as a valuable research tool. In one documented application, it was used as an affinity reagent and probe to study protein interactions related to the malaria parasite P. falciparum.[2]

Caption: Impact of L-Phe(4-tBu) incorporation on peptide properties.

Experimental Protocols

The following protocols are grounded in established methodologies for modern peptide synthesis and analysis.[7][8][9]

Protocol: Incorporation into a Peptide via Fmoc SPPS

This protocol outlines the manual incorporation of a single Fmoc-L-Phe(4-tBu)-OH residue onto a resin-bound peptide chain.

Objective: To couple Fmoc-L-Phe(4-tBu)-OH to a deprotected N-terminal amine on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-L-Phe(4-tBu)-OH (3 equivalents to resin loading)

-

HBTU (2.9 equivalents)

-

HOBt (3 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

20% Piperidine in DMF (v/v) for Fmoc deprotection

-

Kaiser Test Kit (for reaction monitoring)

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.

-

Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, add 20% piperidine/DMF. Agitate for 5 minutes, drain. Add a fresh portion of 20% piperidine/DMF and agitate for 15 minutes. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Coupling Activation: In a separate vial, dissolve Fmoc-L-Phe(4-tBu)-OH, HBTU, and HOBt in a minimal amount of DMF. Add DIPEA and pre-activate for 2-5 minutes. The solution will typically change color (e.g., to yellow).

-

Expert Insight: Pre-activation ensures the formation of the reactive ester, minimizing side reactions. The use of HBTU/HOBt is a robust, time-tested combination that promotes efficient coupling with low racemization.

-

-

Coupling Reaction: Add the activated amino acid solution to the swollen, deprotected peptide-resin. Agitate at room temperature for 1-2 hours.

-

Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (beads remain yellow) indicates complete coupling. If the test is positive (beads turn blue), the coupling reaction is incomplete and should be allowed to proceed longer or be repeated.

-

Trustworthiness Check: The Kaiser test is a critical self-validating step. Proceeding without a negative test risks deletion sequences in the final peptide.

-

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Caption: Workflow for a single coupling cycle in Solid-Phase Peptide Synthesis.

Protocol: HPLC Analysis for Purity Assessment

Objective: To determine the purity of a synthesized 4-tert-Butyl-L-phenylalanine sample.

Instrumentation & Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Sample: 1 mg/mL solution of 4-tert-Butyl-L-phenylalanine in Mobile Phase A.

Methodology:

-

System Setup: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min. Set the UV detector to 220 nm.

-

Injection: Inject 10 µL of the sample solution.

-

Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes.

-

Hold and Re-equilibration: Hold at 95% B for 5 minutes, then return to 5% B and re-equilibrate for 5 minutes before the next injection.

-

Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

Expert Insight: TFA is used as an ion-pairing agent to improve peak shape for the zwitterionic amino acid. A gradient is necessary to ensure elution of the relatively hydrophobic compound from the C18 column in a reasonable time with good resolution.

-

Safety and Handling

As with any laboratory chemical, proper handling is paramount. Based on data for structurally related compounds, 4-tert-Butyl-L-phenylalanine should be handled with care.

-

Hazard Classification: May cause skin, eye, and respiratory irritation.[][4]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place as specified (2-8 °C).[2]

Conclusion

(S)-2-Amino-3-(4-tert-butyl-phenyl)propionic acid is more than a simple building block; it is a strategic tool for molecular design. The deliberate introduction of its tert-butylated phenyl side chain provides a proven method for enhancing the druglike properties of peptides, primarily by increasing metabolic stability and modulating conformational behavior. The well-established protocols for its use in Fmoc-based solid-phase synthesis, coupled with straightforward analytical validation, ensure its reliable and reproducible application. For researchers in drug discovery, a thorough understanding of the properties and protocols detailed in this guide is essential for unlocking the full potential of this powerful amino acid in creating novel and more effective peptide therapeutics.

References

- Fmoc-4-tert-butyl-L-phenylalanine. Chem-Impex International. [URL: https://www.chemimpex.com/products/06634]

- (S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid. MedChemExpress. [URL: https://www.medchemexpress.com/s-2-amino-3-4-tert-butoxyphenyl-propanoic-acid.html]

- (S)-2-Amino-3-(4-hydroxyphenyl)propionic acid tert-butyl ester. MedChemExpress. [URL: https://www.medchemexpress.com/s-2-amino-3-4-hydroxyphenyl-propionic-acid-tert-butyl-ester.html]

- 4-tert-Butyl-L-phenylalanine. Chem-Impex International. [URL: https://www.chemimpex.com/products/43064]

- 4-tert-Butyl-L-phenylalanine. Biosynth. [URL: https://www.biosynth.com/p/FB49021/4-tert-butyl-l-phenylalanine]

- 4-tert-Butyl-L-phenylalanine. BOC Sciences. [URL: https://www.bocsci.

- p-tert-Butylphenylalanine. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2761795]

- (S)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4388029]

- (2S)-2-amino-3-(4-tert-butylphenyl)propanoic acid. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/p-tert-Butylphenylalanine]

- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [URL: https://link.springer.com/article/10.1385/MB:33:3:239]

- Amblard, M., et al. Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/6731998_Methods_and_protocols_of_modern_solid_phase_peptide_synthesis]

- 3-(4-TERT-BUTYL-PHENYL)-PROPIONIC ACID. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8740156.htm]

- HPLC Methods for analysis of Phenylalanine. HELIX Chromatography. [URL: https://helixchrom.com/hplc-methods-for-analysis-of-phenylalanine/]

- 3-AMINO-3-(4-TERT-BUTYL-PHENYL)-PROPIONIC ACID synthesis. ChemicalBook. [URL: https://www.chemicalbook.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-tert-Butyl-L-phenylalanine | 82372-74-5 | FB49021 [biosynth.com]

- 4. chemimpex.com [chemimpex.com]

- 5. p-tert-Butylphenylalanine | C13H19NO2 | CID 2761795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-AMINO-3-(4-TERT-BUTYL-PHENYL)-PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. helixchrom.com [helixchrom.com]

An In-depth Technical Guide to 4-tert-Butyl-L-phenylalanine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Steric Hindrance in Peptide Design

In the landscape of non-canonical amino acids, 4-tert-Butyl-L-phenylalanine stands out as a pivotal building block for medicinal chemists and peptide scientists. Its defining feature, the bulky tert-butyl group appended to the phenyl ring, introduces significant steric hindrance and hydrophobicity. This modification is not a trivial substitution; it is a strategic design element that profoundly influences peptide conformation, stability, and receptor interactions.[1][2] The increased lipophilicity imparted by the tert-butyl moiety can enhance membrane permeability, a crucial factor in the development of orally bioavailable peptide therapeutics.[3] This guide provides a comprehensive overview of the physical and chemical properties of 4-tert-Butyl-L-phenylalanine, its synthesis, and its critical role in modern drug discovery and protein engineering.

Physicochemical Properties: A Quantitative Overview

The unique characteristics of 4-tert-Butyl-L-phenylalanine stem from its molecular structure. The presence of the tert-butyl group significantly alters its properties compared to its parent amino acid, L-phenylalanine. A summary of its key physicochemical data is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO₂ | [1][][5][6] |

| Molecular Weight | 221.30 g/mol | [] |

| Appearance | White to off-white powder | [1][] |

| CAS Number | 82372-74-5 | [1][5][6] |

| Predicted Density | 1.084 ± 0.06 g/cm³ | [] |

| Predicted Boiling Point | 347.5 ± 30.0 °C | [] |

| Storage Conditions | 2-8 °C | [][5] |

Synthesis and Chemical Reactivity: Building the Bulky Block

The synthesis of 4-tert-Butyl-L-phenylalanine is a critical process for its application in research and development. While various synthetic routes exist, a common conceptual pathway involves the alkylation of a protected glycine equivalent with 4-tert-butylbenzyl bromide, followed by enzymatic resolution or asymmetric synthesis to obtain the desired L-enantiomer.

Below is a representative workflow for the synthesis and subsequent use in solid-phase peptide synthesis (SPPS).

Caption: A conceptual workflow for the synthesis of Fmoc-protected 4-tert-Butyl-L-phenylalanine and its subsequent utilization in solid-phase peptide synthesis (SPPS).

The amino and carboxylic acid functionalities of 4-tert-Butyl-L-phenylalanine exhibit typical reactivity. The amino group can be protected with common protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butoxycarbonyl) for use in peptide synthesis.[7][] The carboxylic acid can be activated for amide bond formation using standard coupling reagents such as HBTU or HATU.

Applications in Drug Development and Research

The incorporation of 4-tert-Butyl-L-phenylalanine into peptide sequences is a strategic choice to modulate their pharmacological properties.

-

Enhanced Stability and Hydrophobicity: The tert-butyl group provides steric shielding, which can protect the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life.[1][2] This enhanced stability is a significant advantage in the design of long-acting peptide drugs. The increased hydrophobicity can also promote aggregation and specific folding patterns, which can be leveraged in the design of self-assembling peptide biomaterials.

-

Conformational Rigidity and Receptor Binding: The bulky side chain restricts the conformational freedom of the peptide, which can lock it into a bioactive conformation. This pre-organization can lead to higher binding affinity and selectivity for the target receptor.

-

Protein Engineering and NMR Probes: In protein engineering, the introduction of this non-canonical amino acid can be used to probe protein structure and function.[9] The distinct signals from the tert-butyl protons in ¹H NMR spectroscopy can serve as sensitive probes to monitor protein folding and ligand binding events in regions of the protein that would otherwise be difficult to study.[9]

Experimental Protocols: A Practical Guide

Representative Protocol for Peptide Coupling using Fmoc-4-tert-Butyl-L-phenylalanine in SPPS

This protocol describes a standard manual solid-phase peptide synthesis coupling step on a rink amide resin.

-

Resin Swelling: Swell the rink amide resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's amine.

-

Washing: Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine.

-

Coupling:

-

In a separate vessel, dissolve Fmoc-4-tert-Butyl-L-phenylalanine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Confirmation of Coupling: Perform a Kaiser test to ensure the completion of the coupling reaction (a negative result indicates a complete reaction).

Analytical Characterization: HPLC Method

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of 4-tert-Butyl-L-phenylalanine and peptides containing this amino acid.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) is commonly employed.

-

Gradient: A typical gradient might be 5% to 95% Solvent B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 220 nm.

This method provides good separation of the amino acid from potential impurities.[10]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 4-tert-Butyl-L-phenylalanine is not consistently available across all suppliers, general laboratory safety precautions for handling fine chemical powders should be observed. It is recommended to handle the compound in a well-ventilated area or a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the supplier-specific SDS.

Conclusion: A Versatile Tool for Peptide Innovation

4-tert-Butyl-L-phenylalanine is more than just a modified amino acid; it is a powerful tool for rational drug design and protein engineering. Its unique steric and hydrophobic properties offer a means to enhance peptide stability, modulate receptor binding, and probe molecular interactions. As the demand for more sophisticated and effective peptide-based therapeutics continues to grow, the strategic incorporation of non-canonical amino acids like 4-tert-Butyl-L-phenylalanine will undoubtedly play an increasingly important role in advancing the field.

References

- PubChem. p-tert-Butylphenylalanine.

- J&K Scientific LLC. 4-tert-Butyl-L-phenylalanine | 82372-74-5. [Link]

- University of Calgary. pKa and pI values. [Link]

- HELIX Chromatography. HPLC Methods for analysis of Phenylalanine. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Amino-3-(4-(tert-butyl)phenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid, a non-proteinogenic amino acid, serves as a crucial building block in medicinal chemistry and drug development. Its sterically demanding tert-butyl group offers unique properties for designing peptides and small molecule therapeutics with enhanced stability and specific binding characteristics. This guide provides a comprehensive overview of the primary synthetic strategies for this compound, detailing both racemic and asymmetric approaches. We will explore the mechanistic underpinnings of classical methods such as the Strecker and Erlenmeyer-Plöchl syntheses, and delve into modern asymmetric techniques including the use of chiral auxiliaries like the Schöllkopf bis-lactim ether and Evans oxazolidinones. Each section is designed to provide not only a theoretical framework but also actionable, field-proven insights into the practical execution of these syntheses, empowering researchers to select and optimize the most suitable route for their specific needs.

Introduction: The Significance of 4-(tert-butyl)phenylalanine

Non-natural amino acids are invaluable tools in the design of novel therapeutics. The incorporation of this compound, particularly the L-enantiomer (4-tert-butyl-L-phenylalanine), into peptide sequences can impart significant advantages. The bulky tert-butyl group can enhance metabolic stability by sterically hindering enzymatic degradation, improve receptor binding affinity and selectivity, and induce specific conformational constraints in peptides.[1][2] This makes it a highly sought-after component in the development of peptide-based drugs, peptidomimetics, and other complex molecular architectures.[2]

This guide will focus on the chemical synthesis of this important amino acid, providing a comparative analysis of the most relevant synthetic methodologies.

Racemic Synthesis Strategies

Racemic synthesis provides a straightforward and often high-yielding route to this compound. These methods are particularly useful for initial exploratory studies or when a subsequent chiral resolution step is planned.

Strecker Synthesis

The Strecker synthesis is a classic, robust method for producing α-amino acids from aldehydes.[3][4] The reaction proceeds in two main stages: the formation of an α-aminonitrile from an aldehyde, ammonia, and a cyanide source, followed by the hydrolysis of the nitrile to a carboxylic acid.[5][6]

Causality of Experimental Choices:

-

Starting Material: 4-tert-butylbenzaldehyde is the logical precursor, directly providing the required carbon skeleton.

-

Reagents: The use of ammonium chloride (NH₄Cl) and sodium cyanide (NaCN) is a safer and more practical alternative to using ammonia gas and highly toxic hydrogen cyanide (HCN) directly.[5] NH₄Cl serves as both a source of ammonia and a mild acid to catalyze imine formation.

-

Hydrolysis: Strong acidic conditions (e.g., concentrated HCl) are necessary to hydrolyze the stable nitrile group to a carboxylic acid.

Reaction Pathway:

Figure 1: The general workflow of the Strecker synthesis for 4-tert-butylphenylalanine.

Experimental Protocol (Adapted from general Strecker procedures): [3]

-

α-Aminonitrile Formation:

-

In a well-ventilated fume hood, to a stirred solution of ammonium chloride (1.1 eq) in water, add 4-tert-butylbenzaldehyde (1.0 eq).

-

Cool the mixture in an ice bath and add a solution of sodium cyanide (1.05 eq) in water dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

The resulting α-aminonitrile may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

-

Hydrolysis:

-

The crude α-aminonitrile is carefully added to concentrated hydrochloric acid (a suitable excess).

-

The mixture is heated to reflux for 6-12 hours, monitoring the reaction progress by TLC.

-

After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in a minimal amount of water and the pH is adjusted to the isoelectric point (typically around 6) with a base (e.g., ammonium hydroxide) to precipitate the amino acid.

-

The solid product is collected by filtration, washed with cold water and ethanol, and dried under vacuum.

-

Erlenmeyer-Plöchl Azlactone Synthesis

This method involves the condensation of an N-acylglycine (typically hippuric acid) with an aldehyde in the presence of acetic anhydride to form an azlactone (oxazolone).[5][7] Subsequent reduction and hydrolysis of the azlactone yield the desired amino acid.

Causality of Experimental Choices:

-

Condensation: Acetic anhydride serves as both the solvent and a dehydrating agent, driving the formation of the azlactone ring. Sodium acetate acts as the base to deprotonate the N-acylglycine.

-

Reduction/Hydrolysis: The unsaturated azlactone intermediate requires a reduction step (e.g., using sodium amalgam or catalytic hydrogenation) to saturate the double bond, followed by hydrolysis (acidic or basic) to open the ring and deprotect the amine, yielding the final amino acid.

Reaction Pathway:

Figure 2: General workflow of the Erlenmeyer-Plöchl synthesis.

Asymmetric Synthesis Strategies

For applications in drug development, obtaining the amino acid in an enantiomerically pure form is crucial. Asymmetric synthesis methods achieve this by using chiral reagents or catalysts to control the stereochemical outcome of the reaction.

Schöllkopf Bis-Lactim Ether Method

The Schöllkopf method is a powerful and reliable technique for the asymmetric synthesis of α-amino acids.[8] It utilizes a chiral bis-lactim ether, typically derived from L-valine and glycine, as a chiral auxiliary.[8]

Causality of Experimental Choices:

-

Chiral Auxiliary: The bulky isopropyl group of the valine-derived auxiliary effectively shields one face of the glycine-derived carbanion.[8]

-

Deprotonation: A strong, non-nucleophilic base like n-butyllithium (n-BuLi) is required to deprotonate the prochiral carbon of the glycine unit at low temperature.

-

Alkylation: The resulting carbanion is then alkylated with an electrophile. For the synthesis of our target molecule, 4-tert-butylbenzyl bromide is the appropriate electrophile. The steric hindrance from the auxiliary directs the electrophile to the opposite face, leading to high diastereoselectivity.

-

Hydrolysis and Cleavage: Mild acidic hydrolysis cleaves the bis-lactim ether, releasing the desired L-amino acid methyl ester and the recoverable valine methyl ester.[8]

Reaction Pathway:

Figure 3: Asymmetric synthesis via the Schöllkopf method.

Experimental Protocol (Adapted from general Schöllkopf procedures): [8]

-

Deprotonation and Alkylation:

-

Dissolve the Schöllkopf bis-lactim ether auxiliary in anhydrous THF under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add n-butyllithium (1.0 eq) dropwise and stir for 30 minutes.

-

Add a solution of 4-tert-butylbenzyl bromide (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

-

Hydrolysis and Purification:

-

The crude alkylated product is dissolved in 0.1 M aqueous HCl.

-

The solution is stirred at room temperature for 4-8 hours until TLC analysis indicates complete hydrolysis.

-

The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

-

The aqueous layer, containing the methyl esters of the desired amino acid and valine, is then subjected to purification, typically by ion-exchange chromatography, to isolate the target L-4-tert-butylphenylalanine methyl ester.

-

Final saponification of the methyl ester yields the desired amino acid.

-

Evans Chiral Auxiliary Method

The Evans asymmetric alkylation utilizes an N-acyloxazolidinone as a chiral auxiliary to direct the stereoselective alkylation of an enolate.[9]

Causality of Experimental Choices:

-

Auxiliary: The chiral oxazolidinone, often derived from commercially available amino alcohols like (L)-phenylalaninol or (L)-valinol, is first acylated with an appropriate acyl chloride.

-

Enolate Formation: A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is used to form a stereodefined (Z)-enolate. The substituent on the auxiliary sterically blocks one face of the enolate.

-

Alkylation: The enolate is then reacted with an electrophile (4-tert-butylbenzyl bromide), which approaches from the less hindered face, resulting in a highly diastereoselective alkylation.

-

Cleavage: The chiral auxiliary is then cleaved under mild conditions (e.g., with lithium hydroxide/hydrogen peroxide) to yield the enantiomerically enriched carboxylic acid, and the auxiliary can be recovered.[9]

Reaction Pathway:

Figure 4: Asymmetric synthesis using an Evans chiral auxiliary.

Data Summary and Characterization

The successful synthesis of this compound requires rigorous characterization to confirm its identity and purity.

| Parameter | Racemic Synthesis (Typical) | Asymmetric Synthesis (Typical) |

| Starting Material | 4-tert-butylbenzaldehyde | Schöllkopf auxiliary, 4-tert-butylbenzyl bromide |

| Key Reagents | NH₄Cl, NaCN, HCl | n-BuLi, Mild Acid |

| Yield | Moderate to Good | Good to Excellent |

| Enantiomeric Excess (ee) | 0% (racemic) | >95% |

| Purification Method | Recrystallization | Chromatography (Ion-exchange), Recrystallization |

Characterization Data for L-4-tert-butylphenylalanine:

-

CAS Number: 82372-74-5

-

Molecular Formula: C₁₃H₁₉NO₂

-

Molecular Weight: 221.30 g/mol

-

Appearance: White to off-white powder

-

Characterization Techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Chiral HPLC: To determine the enantiomeric excess (ee) for asymmetric syntheses.

-

Melting Point: To assess purity.

-

Conclusion

The synthesis of this compound can be achieved through several effective strategies. For initial research and scalability where resolution is feasible, classical racemic methods like the Strecker synthesis offer a cost-effective and reliable route. For applications in drug discovery and development where enantiopurity is paramount, asymmetric methods are indispensable. The Schöllkopf and Evans auxiliary methods, in particular, provide excellent stereocontrol and yield enantiomerically pure L-4-tert-butylphenylalanine with high fidelity. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, cost, and the need for enantiomeric purity.

References

- Schöllkopf, U. (1981). Asymmetric Synthesis of Amino Acids via Metalated Bis-lactim Ethers of 2,5-Diketopiperazines. Pure and Applied Chemistry, 53(2), 439-447.

- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.

- Dellaria, J. F., & Santarsiero, B. D. (1989). An efficient, general, and enantioselective synthesis of α-amino acids. Journal of Organic Chemistry, 54(16), 3916-3926.

- Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of. alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739.

- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

- Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

- Chemistry Notes. (2021).

- Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]

- Wikipedia. (n.d.). Chiral auxiliary. [Link]

- Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

- Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. [Link]

- chemeurope.com. (n.d.). Erlenmeyer-Plöchl azlactone and amino acid synthesis. [Link]

- Journal of Chemical and Pharmaceutical Research. (2011). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. [Link]

- Evans, D. A. (2015). CHEM 330 Topics Discussed on Nov. 16. [Link]

- University of Bath's research portal. (n.d.). An improved synthesis of deuterated Schollkopf's bis-lactim ether and its use for the asymmetric synthesis of (R)-[alpha-H-2]-phenylalanine methyl esters. [Link]

- Organic Syntheses. (n.d.). L-PHENYLALANINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-. [Link]

- Dana Bioscience. (n.d.). (R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Engineered Phenylalanine Ammonia-Lyases for the Enantioselective Synthesis of Aspartic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Subscribe to Tetrahedron: Asymmetry - 0957-4166 | Elsevier Shop | Elsevier Shop [shop.elsevier.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid CAS number 98708-80-6

An In-depth Technical Guide to 2-Amino-3-(4-(tert-butyl)phenyl)propanoic Acid

Introduction: Beyond the Canonical Twenty

In the landscape of modern drug discovery and protein engineering, the twenty canonical amino acids, while foundational, represent only the starting point. The strategic incorporation of unnatural amino acids (UAAs) into peptides and proteins has emerged as a transformative tool for modulating biological activity, enhancing stability, and introducing novel functionalities.[][2] Among these, This compound (CAS No. 98708-80-6), a non-proteinogenic analog of phenylalanine, stands out as a particularly valuable building block.

The defining feature of this compound is the bulky tert-butyl group appended to the para position of the phenyl ring. This modification introduces significant steric hindrance and increases lipophilicity compared to its natural counterpart. These altered physicochemical properties are not trivial; they provide researchers with a powerful lever to influence peptide conformation, receptor binding affinity, and resistance to enzymatic degradation. This guide offers a comprehensive technical overview of this versatile molecule, from its fundamental properties and synthesis to its critical applications in the development of next-generation therapeutics.

Physicochemical Characteristics

A thorough understanding of a compound's properties is paramount for its effective application in research and synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 98708-80-6 | [3][4] |

| Molecular Formula | C₁₃H₁₉NO₂ | [5] |

| Molecular Weight | 221.3 g/mol | [5] |

| IUPAC Name | 2-amino-3-(4-tert-butylphenyl)propanoic acid | [] |

| Synonyms | DL-4-Tert-butylphenylalanine, p-tert-Butyl-phenylalanine | [3][] |

| Appearance | White to off-white powder | [] |

| Purity | Typically ≥98% (HPLC) | [] |

| Storage | Store at 2-8 °C in a well-closed container | [5][] |

Synthesis Strategies: Building the Unnatural

The creation of unnatural amino acids with high purity and specific stereochemistry is a cornerstone of modern medicinal chemistry.[7] Synthesis can be approached through chemical methods or biocatalytic routes, with the former being more common for derivatives like 4-tert-butylphenylalanine.[][2] Asymmetric synthesis is crucial to produce the desired enantiomerically pure L- or D-form, as stereochemistry is critical for biological activity.[8][9]

Conceptual Asymmetric Synthesis Workflow

While numerous specific routes exist, a common strategy involves the asymmetric alkylation of a chiral glycine enolate equivalent, where a chiral auxiliary directs the stereochemical outcome.

-

Preparation of the Electrophile : The synthesis begins with the preparation of 4-(tert-butyl)benzyl bromide from 4-(tert-butyl)toluene. This is a standard radical bromination reaction.

-

Chiral Auxiliary Acylation : A chiral auxiliary, such as an Evans oxazolidinone, is acylated with a protected glycine derivative.

-

Asymmetric Alkylation : The resulting chiral glycine enolate is deprotonated with a strong base (e.g., LDA) and then reacted with the 4-(tert-butyl)benzyl bromide electrophile. The bulky chiral auxiliary sterically directs the incoming electrophile to one face of the enolate, establishing the desired stereocenter.

-

Hydrolysis and Deprotection : The chiral auxiliary is cleaved, typically under basic or acidic conditions, to release the desired amino acid. Any protecting groups on the amino or carboxyl functionalities are subsequently removed.

This method allows for the reliable production of either the (S)- or (R)-enantiomer by selecting the appropriate chiral auxiliary.

Caption: Generalized workflow for asymmetric synthesis.

Core Applications in Drug Development and Research

The true value of 4-tert-butylphenylalanine lies in its application as a strategic tool to enhance the properties of peptides.

Peptide Synthesis and Structural Modification

Incorporating this UAA into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is a primary application.[10] Its bulky tert-butyl side chain can:

-

Induce Specific Conformations : The steric bulk can restrict the rotational freedom of the peptide backbone, forcing it into specific secondary structures (e.g., turns or helices) that may be optimal for receptor binding.

-

Enhance Stability : The tert-butyl group can act as a "shield," protecting adjacent peptide bonds from cleavage by proteases, thereby increasing the peptide's half-life in vivo.

-

Modulate Lipophilicity : Increasing the hydrophobic character of a peptide can improve its ability to cross cell membranes, a crucial factor for bioavailability.[11]

Derivatives protected with Fmoc (fluorenylmethoxycarbonyl) are commonly used in SPPS workflows.[10][12]

Caption: Impact of UAA incorporation on peptide properties.

Development of Peptidomimetics and Therapeutic Agents

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved drug-like properties. 4-tert-Butylphenylalanine is a key building block in this field. By replacing a natural aromatic amino acid like Phenylalanine or Tyrosine with this UAA, developers can fine-tune the pharmacology of a peptide therapeutic, potentially leading to:

-

Increased Potency : A more rigid conformation can lead to a tighter, more specific fit with the biological target.

-

Improved Selectivity : The unique shape can enhance binding to the desired target while reducing off-target effects.

-

Enhanced Oral Bioavailability : Increased stability and lipophilicity can contribute to better absorption from the gastrointestinal tract.

Protocol: A Self-Validating System for Quality Control

Trustworthiness in research and development hinges on the verifiable quality of the materials used. A self-validating system of analytical checks is non-negotiable to confirm the identity, purity, and stereochemical integrity of synthesized this compound.

Analytical Workflow

A multi-step analytical process ensures comprehensive characterization.

-

Structural Verification : ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure, ensuring all expected protons and carbons are present in the correct chemical environment.

-

Molecular Weight Confirmation : Mass Spectrometry (MS) confirms that the compound has the correct molecular weight (221.3 g/mol ).

-

Purity Assessment : Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for determining chemical purity.

-

Enantiomeric Purity : Chiral HPLC is employed to determine the enantiomeric excess (e.e.), ensuring the desired stereoisomer (L or D) has been synthesized successfully.

Caption: Self-validating analytical workflow for quality control.

Step-by-Step Protocol: Purity Determination by RP-HPLC

-

Sample Preparation : Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., a mixture of water and acetonitrile) to create a 1 mg/mL stock solution.

-

Mobile Phase Preparation : Prepare two mobile phases. Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water. Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

-

Chromatographic Conditions :

-

Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 220 nm and 254 nm.

-

Injection Volume : 10 µL.

-

Gradient : Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

-

-

Data Analysis : Integrate the area of all peaks in the chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage. The retention time serves as a consistent identifier for the compound under these specific conditions.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this exact CAS number may vary by supplier, general precautions for similar amino acid derivatives should be followed.[13][14]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses, and a lab coat when handling the compound.[13]

-

Handling : Avoid inhalation of dust and direct contact with skin and eyes.[14] Use in a well-ventilated area or under a chemical fume hood.

-

Storage : Store in a tightly sealed container in a cool, dry place, as recommended (typically 2-8 °C), away from incompatible materials like strong oxidizing agents.[][15]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.[14]

Conclusion

This compound is more than just a modified amino acid; it is a sophisticated design element for medicinal chemists and peptide scientists. Its unique steric and hydrophobic properties provide a reliable method for enhancing the stability, conformation, and biological activity of peptides. As the demand for more robust and effective peptide-based therapeutics grows, the strategic use of well-characterized unnatural amino acids like this one will continue to be a critical driver of innovation in drug development.

References

- Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis.

- Reprogramming natural proteins using unnatural amino acids. PubMed Central. [Link]

- Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research. Bitesize Bio. [Link]

- DL-4-Tert-butylphenylalanine CAS#: 98708-80-6.

- 4-tert-Butyl-DL-phenylala... Fondchem. [Link]

- Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. PMC - NIH. [Link]

- Asymmetric synthesis of amines using tert-butanesulfinamide. PubMed. [Link]

Sources

- 2. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. Error-文件操作失败 [fondchemical.com]

- 5. 4-tert-Butyl-L-phenylalanine | 82372-74-5 | FB49021 [biosynth.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. chemimpex.com [chemimpex.com]

- 12. chemimpex.com [chemimpex.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

A-Technical-Guide-to-the-Biological-Activity-of-4-tert-butyl-L-phenylalanine

Abstract

4-tert-butyl-L-phenylalanine is a non-canonical, synthetic amino acid that has garnered significant interest within the scientific community, particularly in the fields of drug discovery, protein engineering, and chemical biology. Its defining feature—a bulky tert-butyl group appended to the phenyl ring—imparts unique steric and hydrophobic properties not found in natural amino acids. This guide provides an in-depth technical analysis of the biological significance of 4-tert-butyl-L-phenylalanine. We will explore its fundamental role in modifying peptide and protein characteristics, its diverse applications in creating advanced therapeutics and research tools, and the validated experimental protocols for its synthesis and bioactivity assessment. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this powerful molecular building block.

Introduction: The Rationale for Unnatural Amino Acids

The 20 canonical amino acids provide a foundational blueprint for protein structure and function. However, nature's palette is inherently limited. The strategic incorporation of unnatural amino acids (UAAs) into peptides and proteins is a transformative approach in chemical biology and pharmaceutical development.[1] UAAs like 4-tert-butyl-L-phenylalanine introduce novel chemical functionalities, steric hindrance, and altered electronic properties, allowing for the fine-tuning of biological molecules.[2] This rational design strategy enables the enhancement of therapeutic properties, such as increased metabolic stability, improved receptor binding affinity, and novel functionalities.[3][4]

4-tert-butyl-L-phenylalanine, a derivative of L-phenylalanine, is distinguished by the substitution of a hydrogen atom with a tert-butyl group at the para position of the phenyl ring. This modification significantly increases the side chain's hydrophobicity and steric bulk, making it a valuable tool for modulating the structure and function of peptides and proteins.[5][6]

Physicochemical Impact on Peptide and Protein Structure

The introduction of the tert-butyl moiety has profound and predictable effects on the physicochemical properties of a peptide or protein. These changes are the primary drivers of its biological activity.

Enhanced Hydrophobicity and Stability

The tert-butyl group is significantly more hydrophobic than the simple phenyl ring of phenylalanine. When incorporated into a peptide sequence, it can influence protein folding and stability, often leading to more robust and stable conformations.[5][7] This increased stability can confer resistance to enzymatic degradation, a critical attribute for peptide-based therapeutics that must survive in physiological environments.[3]

Steric Influence on Conformation

The sheer size of the tert-butyl group can enforce specific torsional angles in the peptide backbone, restricting conformational flexibility. This property is invaluable in drug design for "locking" a peptide into a bioactive conformation that is optimal for binding to a specific therapeutic target, such as a receptor or enzyme active site.[5]

| Property | L-Phenylalanine | 4-tert-butyl-L-phenylalanine | Rationale for Altered Activity |

| Molecular Formula | C₉H₁₁NO₂ | C₁₃H₁₉NO₂[5] | Increased carbon and hydrogen content. |

| Molecular Weight | 165.19 g/mol | 221.34 g/mol [5] | Addition of the C₄H₉ group. |

| Hydrophobicity | Nonpolar | Highly Nonpolar/Hydrophobic | The bulky alkyl tert-butyl group significantly increases the nonpolar surface area.[5] |

| Side Chain Volume | Smaller | Significantly Larger | The tert-butyl group introduces substantial steric bulk compared to a hydrogen atom. |

Key Biological Applications and Activities

The unique properties of 4-tert-butyl-L-phenylalanine have been exploited in several key areas of biomedical research and development.

Peptide-Based Drug Development

A primary application of 4-tert-butyl-L-phenylalanine is as a building block in the synthesis of peptide-based pharmaceuticals.[5] Its incorporation can enhance the efficacy and stability of these drugs.[7] By modifying peptide sequences with this UAA, researchers can design more potent and targeted treatments for diseases in fields like oncology and immunology.[5][7] The D-isomer, 4-tert-butyl-D-phenylalanine, is also utilized for creating modified peptides with enhanced biological activity and for studying enzyme-inhibitor interactions.[6]

Protein Engineering and Modification

In the field of protein engineering, 4-tert-butyl-L-phenylalanine is used to modify protein structures to improve their physical properties, such as thermal stability and solubility.[5] Genetic code expansion techniques, which utilize engineered aminoacyl-tRNA synthetases and suppressor tRNAs, allow for the site-specific incorporation of 4-tert-butyl-L-phenylalanine into proteins in response to a stop codon (e.g., the amber codon).[8][9] This precise control enables detailed structure-function studies and the creation of proteins with novel properties.

Biophysical Probe for NMR Studies

The nine equivalent protons of the tert-butyl group produce a sharp, intense singlet in ¹H-NMR spectra.[9] This signal is highly sensitive to the local chemical environment and can be easily identified even in large protein complexes (>200 kDa).[8][10][11] This makes 4-tert-butyl-L-phenylalanine an excellent non-invasive NMR probe for:

-

Studying Protein-Ligand Interactions: Changes in the chemical shift of the tert-butyl signal upon ligand binding can be used to measure binding affinities.[9]

-

Analyzing Protein Conformation: The relaxation properties of the NMR signal provide insights into the dynamics and structure of the protein region where the UAA is incorporated.[8]

Antimalarial Research

Intriguing research has identified 4-tert-butyl-L-phenylalanine as a potent probe for the detection of the malaria parasite, Plasmodium falciparum.[12] It has been shown to interact with red blood cells and specific apical membrane proteins of the parasite, suggesting a potential role in developing affinity reagents or studying the mechanisms of parasite invasion.[12]

Experimental Methodologies and Protocols

Harnessing the potential of 4-tert-butyl-L-phenylalanine requires robust experimental protocols. The following sections detail the core workflows for its incorporation into peptides and the subsequent assessment of biological activity.

Workflow for Peptide-Based Drug Discovery

The process of developing a novel peptide therapeutic using 4-tert-butyl-L-phenylalanine involves a multi-step, iterative process from conceptual design to functional validation.

Caption: Workflow for peptide drug discovery using 4-tert-butyl-L-phenylalanine.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Fmoc-4-tert-butyl-L-phenylalanine into a peptide sequence using the standard Fmoc/tBu strategy.[3][13]

Rationale: SPPS allows for the stepwise assembly of a peptide chain on an insoluble resin, with excess reagents being easily washed away. The Fmoc protecting group on the amine is base-labile and is removed before each coupling cycle.[13] The bulky nature of 4-tert-butyl-L-phenylalanine may require stronger coupling reagents or extended reaction times to overcome steric hindrance.[3]

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-4-tert-butyl-L-phenylalanine

-

Other Fmoc-protected amino acids

-

N,N-dimethylformamide (DMF)

-

Deprotection solution: 20% piperidine in DMF

-

Coupling reagents: HBTU/HATU and DIPEA in DMF

-

Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes. Drain the DMF.

-

Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 10-15 minutes. Drain and wash the resin thoroughly with DMF (3-5 times).

-

Amino Acid Coupling: a. In a separate tube, dissolve 3-4 equivalents of Fmoc-4-tert-butyl-L-phenylalanine (or another amino acid), 3-4 equivalents of HBTU, and 6-8 equivalents of DIPEA in DMF. b. Pre-activate the mixture for 5 minutes. c. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Wash: Drain the coupling solution and wash the resin thoroughly with DMF.

-

Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.

-

Final Deprotection: Perform a final Fmoc deprotection (Step 2).

-

Cleavage and Deprotection: Wash the resin with dichloromethane (DCM), then add the cleavage cocktail. Incubate for 2-3 hours.

-

Peptide Precipitation: Filter the cleavage solution and precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic or cytostatic activity of a newly synthesized peptide containing 4-tert-butyl-L-phenylalanine on a cancer cell line.[14]

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells, allowing for quantification of the peptide's effect on cell viability.[14][15]

Materials:

-

Target cell line (e.g., MCF-7 breast cancer cells)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Purified synthetic peptide

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[14]

-

Peptide Treatment: a. Prepare serial dilutions of the peptide in serum-free or low-serum medium. b. Remove the medium from the wells and add 100 µL of the diluted peptide solutions. Include vehicle-only wells as a negative control. c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[16]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[17]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.[15]

-

Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Future Directions and Conclusion

4-tert-butyl-L-phenylalanine is more than just a modified amino acid; it is a powerful tool for rational drug design and protein engineering. Its ability to confer enhanced stability, enforce specific conformations, and act as a biophysical probe ensures its continued relevance in advanced life sciences research.[5][8] Future research will likely focus on incorporating this and other UAAs into more complex biological systems, such as in the development of cell-penetrating peptides, stapled peptides with constrained helical structures, and engineered proteins with novel catalytic activities. The continued exploration of such building blocks will undoubtedly push the boundaries of what is possible in therapeutic intervention and our fundamental understanding of biological systems.

References

- Chem-Impex. (n.d.). 4-tert-Butyl-L-phenylalanine.

- Loh, C. T., et al. (2018). Genetically encoded amino acids with tert-butyl and trimethylsilyl groups for site-selective studies of proteins by NMR spectroscopy. Journal of Biomolecular NMR, 70(2), 115-126.

- SciSpace. (2018). Genetically encoded amino acids with tert-butyl and trimethylsilyl groups for site-selective studies of proteins by NMR.

- Chen, X., et al. (2021). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 75(8-9), 347-363.

- Chem-Impex. (n.d.). Fmoc-4-tert-butyl-L-phenylalanine.

- Rizo, J., et al. (2021). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR.

- ResearchGate. (2013). How can I set a protocol to do a mtt assay of peptide and protein?

- Chem-Impex. (n.d.). Fmoc-(4-tert-butyloxycarbonyl)-L-phenylalanine.

- SciSpace. (2018). Genetically encoded amino acids with tert-butyl and trimethylsilyl groups for site-selective studies of proteins by NMR spectroscopy.

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.

- Ghasemi, M., et al. (2017). In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein. Avicenna Journal of Medical Biotechnology, 9(2), 75-81.

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.

- Chem-Impex. (n.d.). 4-tert-Butyl-D-phenylalanine.

- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.

- National Center for Biotechnology Information. (n.d.). p-tert-Butylphenylalanine. PubChem Compound Summary for CID 2761795.

- Kumar, V., et al. (2012). Synthesis of a phenylalanine-rich peptide as potential anthelmintic and cytotoxic agent. Acta Poloniae Pharmaceutica, 69(1), 69-75.

- Li, J. C., et al. (2019). Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids. ACS Chemical Biology, 14(4), 647-652.

- Sankar, D., & Praveen, P. (2016). A Review on Physical and Chemical Properties of L-Phenylalanine Family of NLO Single Crystals. International Journal of ChemTech Research, 9(7), 41-51.

- Fleissner, M. R., et al. (2011). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. Methods in Enzymology, 491, 257-280.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Genetically encoded amino acids with tert-butyl and trimethylsilyl groups for site-selective studies of proteins by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-tert-Butyl-L-phenylalanine | 82372-74-5 | FB49021 [biosynth.com]

- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-tert-butylphenylalanine: From Synthesis to Application

This guide provides a comprehensive overview of the non-proteinogenic amino acid 4-tert-butylphenylalanine, a molecule of significant interest to researchers, scientists, and drug development professionals. We will delve into its synthesis, key properties, and its expanding role in medicinal chemistry and peptide science, offering field-proven insights into its application.

Introduction: The Emergence of a Key Phenylalanine Analog

4-tert-butylphenylalanine is a synthetic amino acid derivative distinguished by the presence of a bulky tert-butyl group on the para position of the phenylalanine aromatic ring.[][2] This structural modification imparts unique physicochemical properties that have made it a valuable tool in the design of novel peptides and therapeutic agents. The tert-butyl group enhances the hydrophobicity and steric bulk of the amino acid side chain, influencing molecular conformation, stability, and biological activity.[] This guide will explore the synthetic routes to this important molecule and its diverse applications in modern research and development.

Historical Context and Plausible Early Synthesis

While a definitive seminal publication detailing the initial discovery and synthesis of 4-tert-butylphenylalanine is not readily apparent in readily accessible scientific literature, its conceptualization likely arose from the broader exploration of unnatural amino acids in the mid-20th century. The pioneering work on peptide synthesis and the investigation of structure-activity relationships in biologically active peptides spurred the creation of numerous phenylalanine analogs.

A historically plausible and chemically robust method for the initial synthesis of 4-tert-butylphenylalanine is the Friedel-Crafts alkylation of phenylalanine. This well-established reaction, developed by Charles Friedel and James Crafts in 1877, allows for the attachment of substituents to aromatic rings. In the context of 4-tert-butylphenylalanine synthesis, this would involve the direct tert-butylation of the phenyl ring of phenylalanine.

Conceptual Historical Synthesis: Friedel-Crafts Alkylation

The reaction would proceed via an electrophilic aromatic substitution mechanism. A tert-butyl electrophile, typically generated from tert-butyl chloride or isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), would be introduced to a solution of phenylalanine. The bulky tert-butyl group would preferentially add to the para position of the phenyl ring due to steric hindrance, yielding 4-tert-butylphenylalanine.

Caption: Conceptual Friedel-Crafts alkylation for the synthesis of 4-tert-butylphenylalanine.

It is important to note that this represents a logical synthetic approach based on foundational organic chemistry principles. The exact pioneering researchers and the specific date of the first successful synthesis require further elucidation from less accessible historical archives.

Modern Synthetic Methodologies

Contemporary synthesis of 4-tert-butylphenylalanine, for both research and commercial purposes, often employs more sophisticated and controlled methods to ensure high purity and stereochemical integrity. These methods can be broadly categorized into the modification of existing amino acid scaffolds or de novo synthesis.

Synthesis via Cross-Coupling Reactions

A prevalent modern approach involves the use of palladium-catalyzed cross-coupling reactions. This strategy offers high regioselectivity and functional group tolerance. A typical starting material would be a protected p-halophenylalanine derivative, such as N-Boc-4-iodophenylalanine. This intermediate can then be coupled with a tert-butylating agent, such as tert-butylboronic acid or a related organometallic reagent, in the presence of a palladium catalyst and a suitable ligand.

Experimental Protocol: Palladium-Catalyzed Suzuki Coupling

-

Reaction Setup: To a solution of N-Boc-4-iodophenylalanine methyl ester (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) in a reaction vessel, add tert-butylboronic acid (1.5 eq) and a base such as potassium carbonate (3.0 eq).

-

Catalyst Addition: Degas the mixture by bubbling with argon for 15-20 minutes. Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

-

Deprotection: The protecting groups (Boc and methyl ester) are subsequently removed under acidic or basic conditions to yield the final 4-tert-butylphenylalanine.

Caption: Workflow for the synthesis of 4-tert-butylphenylalanine via Suzuki coupling.

Physicochemical Properties and Characterization

The introduction of the tert-butyl group significantly influences the properties of 4-tert-butylphenylalanine compared to its natural counterpart.

| Property | Phenylalanine | 4-tert-butylphenylalanine | Rationale for Difference |

| Molecular Weight | 165.19 g/mol | 221.30 g/mol | Addition of a C₄H₉ group.[] |

| Hydrophobicity | Moderate | High | The bulky, nonpolar tert-butyl group increases lipophilicity.[] |

| Steric Hindrance | Low | High | The large tert-butyl group creates significant steric bulk.[] |

| Solubility | Soluble in water | Sparingly soluble in water, soluble in organic solvents | Increased hydrophobic character reduces aqueous solubility. |

Table 1: Comparison of Physicochemical Properties.

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the presence and position of the tert-butyl group on the phenyl ring.

-

Mass Spectrometry (MS): Provides the exact molecular weight, confirming the successful incorporation of the tert-butyl moiety.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compound. Chiral HPLC can be employed to determine the enantiomeric excess.

Applications in Research and Drug Development

The unique properties of 4-tert-butylphenylalanine have led to its widespread use in various areas of chemical biology and drug discovery.

Peptide and Protein Engineering

The incorporation of 4-tert-butylphenylalanine into peptides can induce specific secondary structures, such as helices and turns, due to its steric bulk. This allows for the design of peptides with enhanced conformational stability and resistance to enzymatic degradation.[2][3]

-

Enhanced Stability: The hydrophobic nature of the tert-butyl group can promote intramolecular hydrophobic interactions, stabilizing the desired peptide conformation.

-

Modulation of Biological Activity: By replacing natural aromatic residues like phenylalanine or tyrosine with 4-tert-butylphenylalanine, researchers can probe the importance of steric and electronic interactions for receptor binding and biological activity.

Drug Development

4-tert-butylphenylalanine serves as a key building block in the synthesis of a variety of pharmaceutical compounds. Its lipophilic nature can improve the membrane permeability and oral bioavailability of drug candidates.[2][3]

-

Neurological Disorders: It is utilized in the development of drugs targeting neurological disorders.[2]

-